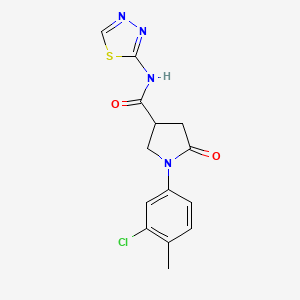

1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a chemical compound of interest due to its potential applications and unique chemical properties.

Synthesis Analysis

The synthesis of similar thiadiazole derivatives typically involves the cyclization of thiosemicarbazide or thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O and formation of the thiadiazole ring (Dani et al., 2013).

Molecular Structure Analysis

Thiadiazole derivatives are characterized by their stable molecular structures, often analyzed using X-ray crystallography and Density Functional Theory (DFT) optimization. The negative values of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate molecular stability, with electronic transitions mainly associated with π-π transitions (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives, such as 1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, typically exhibit significant reactivity due to their functional groups. They often undergo various chemical reactions, including oxidation, cyclization, and substitution reactions, as observed in similar compounds (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of such compounds are generally determined using spectroscopic methods (IR, NMR, Mass spectroscopy) and elemental analyses. They often exhibit unique spectral characteristics that are essential for their identification and characterization (Pavlova et al., 2022).

科学的研究の応用

Antioxidant Activity

Research has highlighted the synthesis and antioxidant efficacy of pyrrolidine derivatives, including compounds structurally similar to 1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide. These derivatives have demonstrated potent antioxidant activities, some surpassing well-known antioxidants like ascorbic acid in radical scavenging assays and reducing power assays, indicating their potential as therapeutic antioxidants (I. Tumosienė et al., 2019).

Antimicrobial and Antiulcer Agents

Imidazo[1,2-a]pyridines, with structural motifs related to thiadiazolyl pyrrolidines, have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents. Despite a lack of significant antisecretory activity, some derivatives showed promising cytoprotective properties, suggesting a potential avenue for developing new treatments for ulcerative conditions (J. Starrett et al., 1989).

Synthesis and Antibacterial Activity

The synthesis of pyrrolidine derivatives, including 1,3-disubstituted pyrrolidinone derivatives with triazole, thiazole, and thiadiazole moieties, has shown promising antibacterial activity against various pathogens. Specifically, compounds bearing the sulfamoylphenyl moiety have exhibited excellent activity, highlighting the potential of these derivatives in developing new antibacterial agents (Benas Balandis et al., 2019).

Anti-HIV Activity

The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, closely related to the compound of interest, has been identified as a potential anti-human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitor. This highlights the therapeutic potential of such compounds in treating HIV-1 infections (R. Tamazyan et al., 2007).

Anticancer Activity

Thiadiazole derivatives, through molecular docking studies, have been explored for their anticancer activity. These studies aim to understand the binding modes and effectiveness of thiadiazole compounds against cancer cell lines, suggesting a promising approach for anticancer drug development (A. S. Abouzied et al., 2022).

作用機序

Safety and Hazards

将来の方向性

The future research directions for a compound like this could involve further studies to fully understand its properties, potential uses, and safety implications. This could include laboratory studies, computational modeling, and possibly even clinical trials if the compound is a candidate for a new drug .

特性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-8-2-3-10(5-11(8)15)19-6-9(4-12(19)20)13(21)17-14-18-16-7-22-14/h2-3,5,7,9H,4,6H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECRGTJTOJBMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)